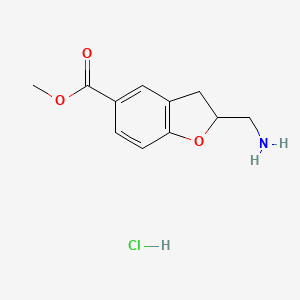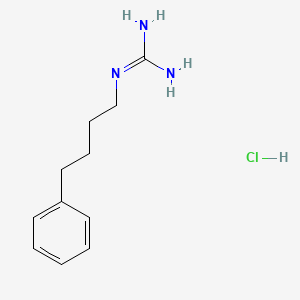
N-(4-Phenylbutyl)guanidine hydrochloride
Vue d'ensemble
Description
N-(4-Phenylbutyl)guanidine hydrochloride is a guanidine derivative that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a guanidine group attached to a 4-phenylbutyl chain, making it a valuable scaffold in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylbutyl)guanidine hydrochloride typically involves the reaction of 4-phenylbutylamine with a guanylating agent. One common method includes the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with 4-phenylbutylamine to form the desired guanidine derivative . The reaction is usually carried out under mild conditions, with the guanylating agent being added to a solution of 4-phenylbutylamine in an appropriate solvent, such as methanol or ethanol, and stirred at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Phenylbutyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylbutyl chain.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-Phenylbutyl)guanidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-Phenylbutyl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity. This compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle contraction and neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Disubstituted guanidines: These compounds share a similar guanidine core but differ in the substituents attached to the nitrogen atoms.
Guanidine hydrochloride: A simpler guanidine derivative used in various biochemical applications.
Uniqueness
N-(4-Phenylbutyl)guanidine hydrochloride is unique due to its specific 4-phenylbutyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for targeted research applications.
Propriétés
IUPAC Name |
2-(4-phenylbutyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H4,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSNUBDQTZCKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


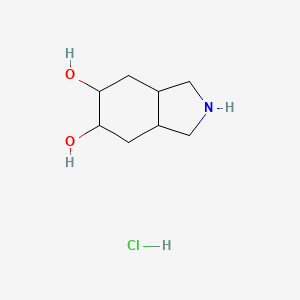
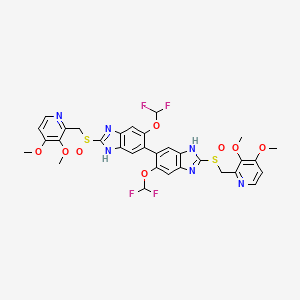
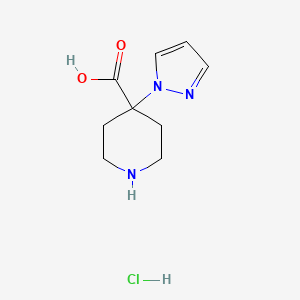
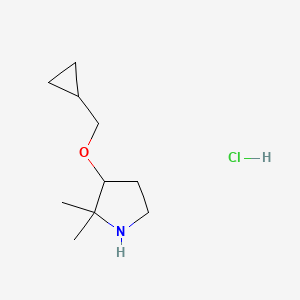
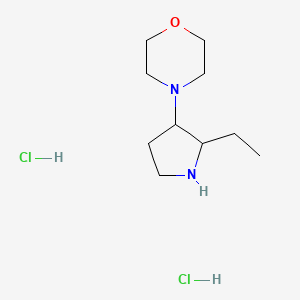
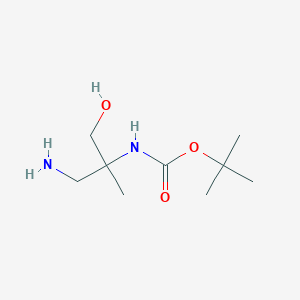
![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)
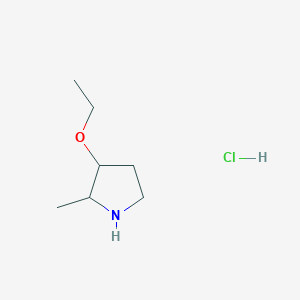
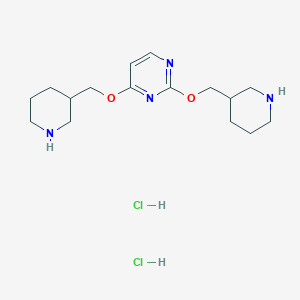
![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)
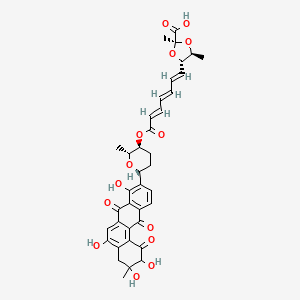
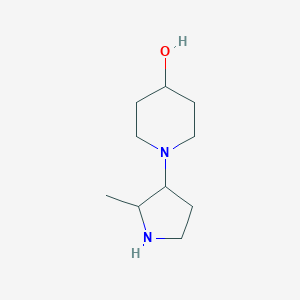
![8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487336.png)
